
2-(Pyren-1-yl)-1,10-phenanthroline
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Overview
Description
2-(Pyren-1-yl)-1,10-phenanthroline is a compound that combines the structural features of pyrene and phenanthroline. Pyrene is a polycyclic aromatic hydrocarbon known for its photophysical properties, while phenanthroline is a heterocyclic compound often used as a ligand in coordination chemistry. The combination of these two moieties results in a compound with unique electronic and photophysical properties, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyren-1-yl)-1,10-phenanthroline typically involves the coupling of pyrene and phenanthroline derivatives. One common method is the Friedel-Crafts acylation of pyrene with a phenanthroline derivative in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(Pyren-1-yl)-1,10-phenanthroline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.
Major Products
Oxidation: Formation of pyrene-1,10-quinone derivatives.
Reduction: Formation of reduced pyrene derivatives.
Substitution: Various substituted pyrene-phenanthroline derivatives depending on the electrophile or nucleophile used.
Scientific Research Applications
Photobiological Applications
One of the most significant applications of 2-(Pyren-1-yl)-1,10-phenanthroline is in photodynamic therapy (PDT). PDT utilizes photosensitizers that produce reactive oxygen species upon light activation to induce cell death, particularly in cancer cells.
Case Study: Ruthenium(II) Dyads
Research has shown that ruthenium(II) dyads containing this compound exhibit remarkable photocytotoxicity. These complexes can intercalate with DNA and photocleave it under visible light irradiation. For instance, dyads with 3-substituted pyrenyl groups demonstrated the strongest binding affinity and caused significant DNA damage at low concentrations (5-10 µM) without exhibiting dark toxicity .
Table 1: Photobiological Activity of Ruthenium Dyads
Dyad Structure | Binding Affinity | Photocytotoxicity (µM) | Dark Toxicity |
---|---|---|---|
3-Pyrenyl Dyad | Strong | 5-10 | Minimal |
5-Pyrenyl Dyad | Moderate | 10-20 | Minimal |
Coordination Chemistry
The compound serves as a versatile ligand in coordination chemistry due to its ability to form stable complexes with various metal ions.
Applications in Sensors and Catalysis
this compound is utilized in the development of sensors for detecting cations and anions due to its strong luminescent properties. Additionally, it plays a crucial role in catalysis as a component of redox catalysts and photocatalysts .
Case Study: Transition Metal Complexes
Transition metal complexes featuring this ligand have been synthesized for applications in dye-sensitized solar cells. The unique electronic properties imparted by the pyrene moiety enhance the efficiency of these solar cells by improving light absorption and electron transfer processes .
Medicinal Chemistry
In medicinal chemistry, compounds based on this compound are being investigated for their anticancer properties.
Case Study: Cytotoxic Activity
A study highlighted the cytotoxic effects of imidazo[4,5-f][1,10]phenanthroline derivatives containing pyrenyl groups. These compounds exhibited potent cytotoxic activity against various cancer cell lines and were identified as topoisomerase inhibitors, which are crucial targets for cancer therapy .
Table 2: Cytotoxic Activity of Pyrenyl Derivatives
Compound Type | Cell Line Tested | IC50 (µM) |
---|---|---|
Imidazo[4,5-f][1,10]phenanthroline | HaCaT | 5 |
Ruthenium Complexes | Human Leukemia Cells | 10 |
Mechanism of Action
The mechanism of action of 2-(Pyren-1-yl)-1,10-phenanthroline is primarily based on its ability to interact with metal ions and other molecules through coordination and π-π interactions. The phenanthroline moiety acts as a bidentate ligand, coordinating to metal centers, while the pyrene moiety can engage in π-π stacking interactions. These interactions can modulate the electronic properties of the compound, making it useful in various applications .
Comparison with Similar Compounds
Similar Compounds
2-(Pyren-1-yl)pyridine: Similar in structure but with a pyridine ring instead of phenanthroline.
2-(Pyren-1-yl)benzimidazole: Contains a benzimidazole ring instead of phenanthroline.
4-(Pyren-1-yl)pyridine: Another pyrene-pyridine derivative with different substitution patterns.
Uniqueness
2-(Pyren-1-yl)-1,10-phenanthroline is unique due to its combination of pyrene and phenanthroline, which imparts distinct photophysical properties and coordination abilities. This makes it particularly valuable in applications requiring strong fluorescence and metal coordination, such as in the development of sensors and optoelectronic devices .
Biological Activity
2-(Pyren-1-yl)-1,10-phenanthroline is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities, particularly in photodynamic therapy (PDT) and as a potential anticancer agent. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound this compound features a pyrene moiety attached to the 1,10-phenanthroline framework. This structural combination enhances its photophysical properties, making it suitable for applications in PDT.
1. Anticancer Activity
Research has demonstrated that metal complexes of this compound exhibit significant anticancer properties. Notably, Ru(II) complexes incorporating this ligand have shown high phototoxicity towards melanoma cells.
Key Findings:
- Phototoxicity : The Ru(II) complex with 2-(Pyren-1-yl)-1H-imidazo[4,5-f][1,10]phenanthroline exhibited an effective concentration (EC50) in the range of 0.2–0.5 μM for phototoxic effects against SK-MEL-28 melanoma cells, indicating strong potential for PDT applications .
- Low Dark Toxicity : These complexes demonstrated low toxicity in the absence of light (EC50 = 58–230 μM), suggesting a favorable therapeutic index for selective tumor targeting .
The mechanism underlying the anticancer activity involves the generation of reactive oxygen species (ROS) upon light activation. The Ru(II) complexes can operate via both type I and type II photochemical processes:
- Type I Mechanism : Involves the generation of radicals that can damage cellular components.
- Type II Mechanism : Primarily generates singlet oxygen (1O2), which is highly reactive and can induce apoptosis in cancer cells .
Data Table: Phototherapeutic Indices and Quantum Yields
Complex Type | Phototherapeutic Index (PI) | Singlet Oxygen Quantum Yield (ΦΔ) |
---|---|---|
Ru(II) complex with 2-(Pyren-1-yl)-1H-imidazo[4,5-f][1,10]phenanthroline | Highest observed (specific value not disclosed) | 0.84 |
Other Ru(II) complexes | Varies | Varies |
Case Study 1: Synthesis and Evaluation of Ru(II) Complexes
In a study conducted by Monro et al., several Ru(II) dyads were synthesized incorporating pyrenyl ligands. The study focused on their potential for PDT applications. The results indicated that these complexes could effectively induce apoptosis in cancer cells through ROS generation upon light activation .
Case Study 2: Photophysical Properties
A comprehensive analysis by Zhang et al. highlighted that increasing π-conjugation in ligands like this compound leads to lower energy states conducive to enhanced phototoxic effects. This study also explored the relationship between ligand structure and biological activity, emphasizing the importance of molecular design in developing effective PDT agents .
Properties
Molecular Formula |
C28H16N2 |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
2-pyren-1-yl-1,10-phenanthroline |
InChI |
InChI=1S/C28H16N2/c1-3-17-6-7-19-10-13-22(23-14-11-18(4-1)25(17)26(19)23)24-15-12-21-9-8-20-5-2-16-29-27(20)28(21)30-24/h1-16H |
InChI Key |
ZYXMUDSQPAMEGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C5=NC6=C(C=CC7=C6N=CC=C7)C=C5 |
Origin of Product |
United States |
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